molecular formula C11H16ClN3O B1488286 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol CAS No. 1598029-09-4

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol

Cat. No. B1488286
CAS RN: 1598029-09-4
M. Wt: 241.72 g/mol
InChI Key: HNNCCQCHOYZIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring that forms part of several important biomolecules, including DNA and RNA. The compound has a piperidine ring, which is a common structure in many pharmaceuticals, and a hydroxyl group (-OH), which can contribute to the compound’s reactivity .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, a piperidine ring, and a hydroxyl group. The presence of these functional groups can significantly influence the compound’s physical and chemical properties, as well as its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the hydroxyl group (-OH) can make the compound more polar and increase its solubility in water .

Scientific Research Applications

Crystal Structure Analysis Research has investigated the crystal and molecular structures of related chloro-methylpyrimidin compounds, revealing significant hydrogen-bonding interactions leading to layer structures within their crystal structures. This underscores the compound's relevance in studying molecular conformations and interactions (Odell et al., 2007).

Antinociceptive Activity Derivatives of related compounds have been synthesized and tested for analgesic properties, suggesting potential applications in pain management and the development of new therapeutic agents (Rádl et al., 2010).

Molecular Docking and Experimental Analyses Studies on similar molecules have utilized DFT, molecular docking, and experimental techniques (FT-IR, FT-Raman, NMR) to explore their structure and potential as alpha-2-imidazoline receptor agonists for treating hypertension. This highlights the compound's utility in pharmaceutical and medicinal chemistry research (Aayisha et al., 2019).

Synthesis and Biological Properties Research on 6-methylpyrimidine-4-ol derivatives, including substitutions similar to the compound , has led to the discovery of compounds with pronounced stimulating action on plant growth, indicating applications in agricultural chemistry (Yengoyan et al., 2020).

Biocorrosion Inhibition 2-Aminopyrimidine derivatives, closely related to the compound of interest, have been studied for their effectiveness in inhibiting the growth of sulfate-reducing bacteria (SRB) and protecting against biocorrosion. This points to potential applications in materials science and engineering (Onat et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-7-6-15(4-3-9(7)16)11-5-10(12)13-8(2)14-11/h5,7,9,16H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNCCQCHOYZIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.